![molecular formula C23H17NO3 B7828179 2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828179.png)
2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier 2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione involves specific chemical reactions and conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers or researchers who developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
化学反应分析
Types of Reactions
2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.
科学研究应用
2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.
Industry: this compound could be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Compounds similar to 2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione include those with similar chemical structures or functional groups. Examples of similar compounds can be found in chemical databases like PubChem, where users can perform similarity searches to identify related chemical entities.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals
属性
IUPAC Name |
2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,24H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIXFNDABOAYOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
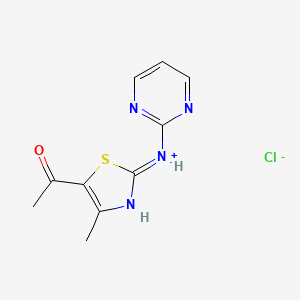
![2-[(2-bromoanilino)methylidene]indene-1,3-dione](/img/structure/B7828109.png)
![2-[(3-methoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828114.png)
![2-[(3-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7828117.png)
![2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828121.png)
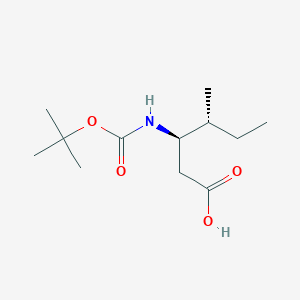
![5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7828141.png)
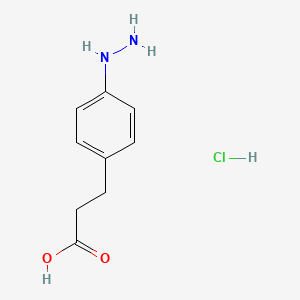

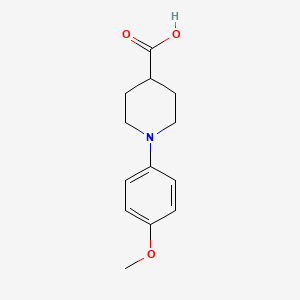
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
![[amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide](/img/structure/B7828200.png)
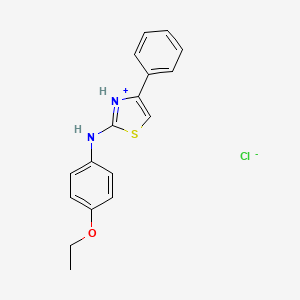
![methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate](/img/structure/B7828212.png)
